
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide
Overview
Description
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Mode of Action
The interaction of this compound with its targets results in the inhibition of cell growth. This is achieved through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . These properties render this compound an attractive candidate for breast cancer chemoprevention .
Pharmacokinetics
It is known that it selectively accumulates in breast tissue . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . It has been found to be particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dihydroceramide Δ4-desaturase 1 (DEGS1), inhibiting its enzymatic activity . This interaction is crucial as it affects the synthesis of ceramide, a lipid molecule involved in cell signaling and apoptosis. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS), which can influence various cellular processes .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroblastoma cell lines, this compound elevates ceramide levels, leading to cytotoxicity . This compound also affects membrane fluidity and fusion, which are critical for cellular communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting DEGS1, it disrupts the synthesis of ceramide, thereby affecting cell signaling pathways associated with apoptosis and cell survival . Furthermore, the induction of ROS by this compound leads to oxidative stress, which can result in cellular damage and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained elevation of ceramide levels and continuous induction of ROS, resulting in long-term cytotoxic effects . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, such as excessive ROS generation and oxidative stress, leading to cellular damage and dysfunction . Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety margins.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ceramide synthesis and ROS generation. By inhibiting DEGS1, it affects the metabolic flux of ceramide, a key molecule in sphingolipid metabolism . Additionally, the compound’s ability to induce ROS suggests its involvement in oxidative stress pathways, which can impact various cellular processes and metabolic functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to modulate membrane fluidity and fusion indicates its potential to affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s interactions with DEGS1 and its ability to induce ROS suggest its localization within cellular membranes and organelles involved in lipid metabolism and oxidative stress . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further modulating its biochemical properties and cellular effects.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFULDWTZLIXTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


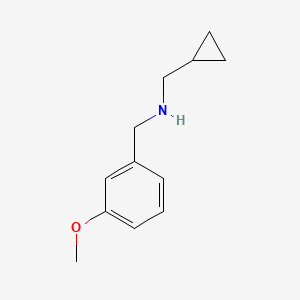
amine](/img/structure/B1414723.png)
![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)
![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)
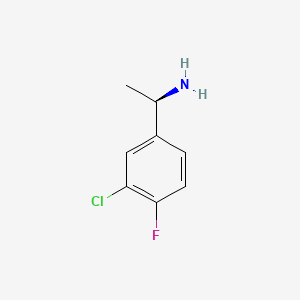
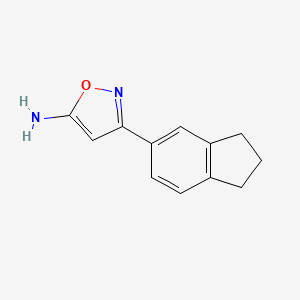
![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
amine](/img/structure/B1414734.png)
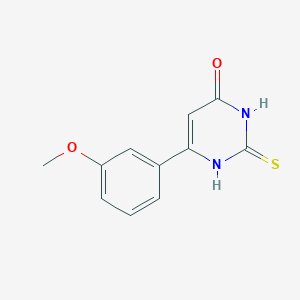
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
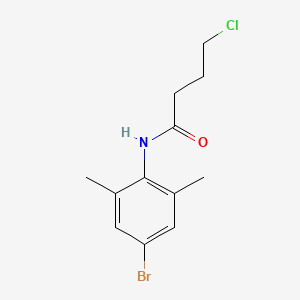
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)
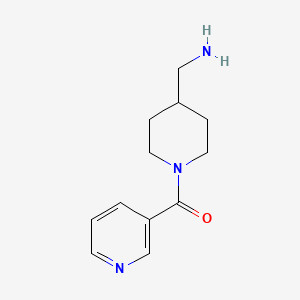
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
